![molecular formula C28H45N5O6 B10823779 (1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)

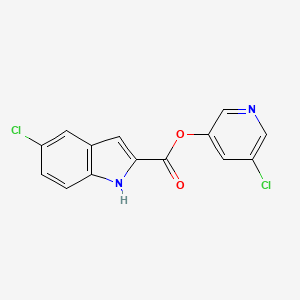

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML1000 est un composé organique synthétique qui a suscité un intérêt considérable en raison de son potentiel en tant qu'inhibiteur de protéase, en particulier contre la principale protéase du coronavirus (Mpro). Ce composé a été conçu pour inhiber la réplication du SRAS-CoV-2, le virus responsable du COVID-19, en ciblant une protéine clé du cycle de vie du virus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

ML1000 est dérivé de l'inhibiteur cétoamide boceprévir, avec un groupe γ-lactamyle remplaçant le groupe cyclobutanyle P1 . La synthèse implique les étapes suivantes :

Formation du squelette cétoamide : Le squelette cétoamide est synthétisé en utilisant des réactions standard de couplage peptidique.

Introduction du groupe γ-lactamyle : Le groupe γ-lactamyle est introduit par une réaction de cyclisation impliquant un précurseur approprié.

Assemblage final : Le composé final est assemblé en couplant le squelette cétoamide au groupe γ-lactamyle dans des conditions douces pour éviter la dégradation des groupes fonctionnels sensibles.

Méthodes de production industrielle

La production industrielle de ML1000 impliquerait probablement des techniques de synthèse peptidique à grande échelle, utilisant des synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le processus serait optimisé pour minimiser l'utilisation de réactifs dangereux et pour garantir la possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

ML1000 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : ML1000 peut être réduit pour former des analogues réduits, qui peuvent avoir des activités biologiques différentes.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe γ-lactamyle, pour former divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution peuvent être effectuées en utilisant des nucléophiles tels que des amines ou des thiols dans des conditions douces.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de ML1000, chacun avec des activités biologiques potentiellement uniques.

Applications de recherche scientifique

ML1000 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des protéases et pour développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans des études pour comprendre le rôle des protéases dans la réplication virale et pour développer de nouvelles stratégies antivirales.

Médecine : Envisagé comme un agent thérapeutique potentiel pour le traitement du COVID-19 et d'autres infections virales en inhibant la principale protéase du coronavirus

Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et dans la production d'inhibiteurs de protéases pour diverses applications.

Mécanisme d'action

ML1000 exerce ses effets en inhibant la principale protéase du coronavirus (Mpro), une enzyme clé impliquée dans la réplication du SRAS-CoV-2 . Le composé se lie au site actif de Mpro, empêchant l'enzyme de traiter les polyprotéines virales, qui sont essentielles à la réplication virale. Cette inhibition supprime efficacement la réplication virale dans les cellules humaines .

Applications De Recherche Scientifique

ML1000 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protease inhibition and for developing new synthetic methodologies.

Biology: Employed in studies to understand the role of proteases in viral replication and to develop new antiviral strategies.

Medicine: Investigated as a potential therapeutic agent for treating COVID-19 and other viral infections by inhibiting the coronavirus main protease

Industry: Utilized in the development of new antiviral drugs and in the production of protease inhibitors for various applications.

Mécanisme D'action

ML1000 exerts its effects by inhibiting the coronavirus main protease (Mpro), a key enzyme involved in the replication of SARS-CoV-2 . The compound binds to the active site of Mpro, preventing the enzyme from processing viral polyproteins, which are essential for viral replication. This inhibition effectively suppresses viral replication in human cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Boceprévir : Un inhibiteur cétoamide dont ML1000 est dérivé.

Nirmatrelvir : Un autre inhibiteur de protéase qui cible la principale protéase du coronavirus.

Unicité de ML1000

ML1000 est unique en raison de son groupe γ-lactamyle, qui fournit une conformation du squelette pré-organisée qui améliore son affinité de liaison et sa spécificité pour la principale protéase du coronavirus . Cette caractéristique structurale fait de ML1000 un inhibiteur très puissant avec une affinité nanomolaire faible et la capacité de supprimer la réplication virale à des concentrations submicromolaires .

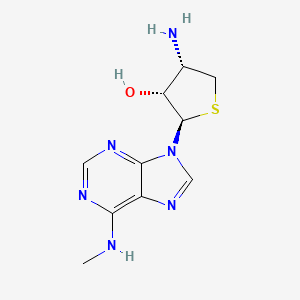

Propriétés

Formule moléculaire |

C28H45N5O6 |

|---|---|

Poids moléculaire |

547.7 g/mol |

Nom IUPAC |

(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C28H45N5O6/c1-14-15(10-11-39-14)12-17(20(34)22(29)35)30-23(36)19-18-16(28(18,8)9)13-33(19)24(37)21(26(2,3)4)31-25(38)32-27(5,6)7/h15-19,21H,1,10-13H2,2-9H3,(H2,29,35)(H,30,36)(H2,31,32,38)/t15-,16-,17+,18-,19-,21+/m0/s1 |

Clé InChI |

GLLOOYDKCPXZBT-WCDFTICCSA-N |

SMILES isomérique |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](C[C@@H]3CCOC3=C)C(=O)C(=O)N)C |

SMILES canonique |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCOC3=C)C(=O)C(=O)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)

![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

![(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823719.png)

![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)

![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)

![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)

![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)